molecular formula C19H30N2O2 B14984654 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B14984654
M. Wt: 318.5 g/mol
InChI Key: BAUPHFZGKLACMI-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and a phenoxyacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. One common route starts with the preparation of the cyclohexyl ring, followed by the introduction of the dimethylamino group. The phenoxyacetamide moiety is then attached through a series of reactions involving acylation and etherification. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H30N2O2/c1-15-8-9-17(12-16(15)2)23-13-18(22)20-14-19(21(3)4)10-6-5-7-11-19/h8-9,12H,5-7,10-11,13-14H2,1-4H3,(H,20,22)

InChI Key

BAUPHFZGKLACMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2(CCCCC2)N(C)C)C

Origin of Product

United States

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